molecular formula C37H48I6N6O18 B1672090 Iotrolane CAS No. 79770-24-4

Iotrolane

Numéro de catalogue: B1672090
Numéro CAS: 79770-24-4
Poids moléculaire: 1626.2 g/mol
Clé InChI: XUHXFSYUBXNTHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iotrolan, connu sous son nom commercial Isovist, est un agent de contraste radio-opaque contenant de l'iode. C'est un milieu de contraste non ionique, isotonique et dimère conçu pour améliorer la visibilité des structures corporelles dans les techniques d'imagerie par rayons X. Iotrolan est particulièrement utilisé dans l'imagerie des espaces entourant le système nerveux central, les vaisseaux sanguins, les voies urinaires, l'utérus, les trompes de Fallope, les espaces articulaires, et dans la cholangiopancréatographie rétrograde endoscopique (CPRE) .

Applications De Recherche Scientifique

Radiographic Imaging

Myelography : Iotrolan is indicated for lumbar, cervical, and total columnar myelography. It has been shown to provide acceptable diagnostic contrast for conventional radiographic techniques, with effective visualization maintained for at least 30 minutes post-injection . Studies indicate that it causes minimal changes in physiological parameters, making it safer compared to other contrast agents like iopamidol .

Hysterosalpingography : In studies comparing iotrolan with traditional ionic contrast agents, it was found that iotrolan yielded better results in terms of safety and effectiveness for tubal flushing procedures aimed at assessing female fertility .

Safety Profile and Tolerance

Iotrolan exhibits a favorable safety profile. Research indicates that it does not induce significant cytotoxic effects on human nucleus pulposus cells, suggesting its suitability for spinal applications . Furthermore, animal studies have demonstrated that iotrolan has good renal tolerance and does not significantly alter renal function parameters post-administration .

Clinical Studies and Case Reports

Several clinical studies have validated the effectiveness of iotrolan in various settings:

  • Cytotoxicity Studies : A study highlighted that iotrolan did not exhibit cytotoxic effects on healthy human nucleus pulposus cells when compared to other agents like iopamidol, which showed significant reductions in cell viability .
  • Pain Management in Injections : A study involving needle placement for intra-articular injections demonstrated that using iotrolan improved accuracy and reduced procedural pain compared to standard techniques .

Pharmacokinetics

Iotrolan's pharmacokinetic properties have been extensively studied. After intravenous administration, it has a plasma half-life of approximately 9.7 hours, with renal clearance rates indicating efficient elimination from the body . This characteristic is particularly advantageous for patients with compromised renal function.

Emerging Applications

Recent research has explored the potential of iotrolan in combination with artificial intelligence and machine learning for the early detection of adverse drug reactions and drug-induced toxicity. These advancements suggest a broader application scope beyond traditional imaging uses .

Data Table: Comparison of Contrast Agents

FeatureIotrolanIopamidolUrografin
OsmolarityLowHighHigh
CytotoxicityLowModerateModerate
Renal ToleranceGoodModeratePoor
Imaging DurationUp to 5 hoursVariesVaries
IndicationsMyelography, HysterosalpingographyMyelographyUrography

Mécanisme D'action

Target of Action

Iotrolan, also known by the trade name Isovist, is an iodine-containing radiocontrast agent . It is primarily used to enhance the visibility of body structures in images obtained by X-ray techniques . The primary targets of Iotrolan are body structures that need to be visualized, such as the central nervous system, blood vessels, urinary tract, uterus, and fallopian tubes .

Mode of Action

The mode of action of Iotrolan is based on its iodine content . Iodine has a high atomic number, making it highly effective at absorbing X-rays . When Iotrolan is administered, the iodine molecules absorb X-rays more effectively than the surrounding tissues . This differential absorption enhances the contrast in X-ray images, allowing for better visualization of the targeted body structures .

Pharmacokinetics

The pharmacokinetic properties of Iotrolan are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It is distributed throughout the body via the bloodstream after administration . The compound is excreted unchanged, with 99% of it being eliminated via the kidneys . These properties contribute to its high bioavailability and its effectiveness as a contrast agent.

Result of Action

The primary result of Iotrolan’s action is the enhanced visibility of body structures in X-ray images . Its main effect is at the level of medical imaging, where it improves the contrast and clarity of X-ray images .

Action Environment

Its effectiveness as a contrast agent is primarily determined by its iodine content and its distribution in the body . The quality of the resulting images can be influenced by the technique used for x-ray imaging and the specific body structure being imaged .

Analyse Biochimique

Biochemical Properties

Iotrolan is a non-ionic hexa-iodinated dimeric contrast agent . Its physicochemical properties such as viscosity and osmolality can vary based on its chemical structures, iodine contents, and its ionic or non-ionic characteristics . It shows very little protein binding, enzyme inhibition, or injury to membranes of human erythrocytes, rat mast cells, or cultured human endothelial cells .

Cellular Effects

In terms of cellular effects, studies have shown that Iotrolan does not affect the viability of healthy human nucleus pulposus (NP) cells . It does not induce apoptosis, suggesting that it has a minimal impact on cell function .

Molecular Mechanism

The molecular mechanism of Iotrolan primarily involves its iodine atoms, which readily absorb X-rays, improving the contrast in X-ray images of the body . It is non-ionic but water-soluble

Temporal Effects in Laboratory Settings

It is known that Iotrolan is isotonic to blood and its pharmacokinetics are almost identical to other urographic contrast agents .

Dosage Effects in Animal Models

One study showed that the renal tolerance of Iotrolan was superior to that of a non-ionic monomer when the contrast agents were infused into the renal arteries .

Metabolic Pathways

Iotrolan is not subject to any metabolic or active transport processes, and does not cross cell membranes . Therefore, it does not appear to be involved in any specific metabolic pathways.

Transport and Distribution

Iotrolan is not subject to any metabolic or active transport processes, and does not cross cell membranes . Therefore, its transport and distribution within cells and tissues are likely to be passive and dependent on the administration route.

Méthodes De Préparation

La préparation de l'Iotrolan implique plusieurs étapes de synthèse. Une méthode comprend la réaction de l'acide 5-amino-2,4,6-triiodo-m-phtalique avec le paraformaldéhyde pour générer un produit de réduction d'amination. Ce produit subit de nouvelles réactions avec l'oxychlorure de soufre pour former le chlorure de 5-méthylamino-2,4,6-triiodo-m-phtaloyle. En utilisant le chlorure de malonyle comme bras de liaison, le dimère est formé, qui réagit ensuite avec le 2,2-diméthyl-6-amino-[1,3]dioxane-5-alcool pour former le produit final, l'Iotrolan . Cette méthode convient à la production industrielle en raison de sa simplicité et de son rendement élevé.

Analyse Des Réactions Chimiques

L'Iotrolan subit diverses réactions chimiques, notamment :

    Oxydation et réduction : Ces réactions sont essentielles à la synthèse et à la modification de l'Iotrolan.

    Substitution : Les réactifs courants utilisés dans ces réactions comprennent l'oxychlorure de soufre et le chlorure de malonyle.

Applications de la recherche scientifique

L'Iotrolan a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

L'Iotrolan fonctionne en absorbant les rayons X en raison de la présence d'atomes d'iode dans sa structure. Cette absorption améliore le contraste des images obtenues lors de l'imagerie par rayons X. Le composé est excrété principalement par les reins, avec une liaison aux protéines négligeable .

Comparaison Avec Des Composés Similaires

L'Iotrolan est comparé à d'autres agents de contraste à base d'iode tels que l'iohexol, l'iodixanol et l'ioversol. Ces composés varient en termes de structure chimique, de teneur en iode et de caractéristiques ioniques ou non ioniques. L'Iotrolan est unique en raison de sa nature non ionique, isotonique et dimère, qui procure une osmolalité plus faible et moins d'effets secondaires par rapport aux agents de contraste monomères .

Composés similaires

Activité Biologique

Iotrolan is a dimeric, non-ionic, hexaiodinated contrast medium primarily used in various radiological procedures. Its unique dimeric structure allows for the creation of highly concentrated solutions that are isotonic with blood and cerebrospinal fluid, making it suitable for diagnostic imaging applications such as myelography and hysterosalpingography. This article delves into the biological activity of Iotrolan, highlighting its safety profile, pharmacokinetics, and comparative effectiveness against other contrast agents.

Safety Profile

Iotrolan has been shown to have a favorable safety profile compared to other contrast agents like Lipiodol. In a study comparing the two, Iotrolan induced no inflammatory reaction in the abdomen of rabbits, while Lipiodol caused significant abdominal inflammation and granuloma formation .

Pharmacokinetics

The pharmacokinetics of Iotrolan indicate rapid excretion and minimal retention in the body. Following intraperitoneal administration at a dose of 100 mg iodine/kg, Iotrolan was entirely excreted through urine within two days. In contrast, Lipiodol exhibited a half-life of 50 days and was retained for over 21 days .

Comparative Studies

A randomized double-blind trial compared Iotrolan with iopamidol for cervical myelography. The study involved 51 patients receiving either iopamidol or Iotrolan, with results indicating that both agents provided effective imaging; however, Iotrolan demonstrated longer opacification times .

Table 1: Comparative Study Results

ParameterIotrolanIopamidol
Number of Patients4951
Mean Age (Years)48.6 (M), 46 (F)54.3 (M), 48.7 (F)
Opacification TimeLongerShorter
Inflammatory ReactionNonePresent

Iotrolan acts primarily as a radiopaque agent due to its high iodine content, which effectively absorbs X-rays. This property allows for enhanced visualization of anatomical structures during imaging procedures.

Histamine Release and Enzymatic Activity

Research has indicated that iodinated contrast media can lead to pseudoallergic reactions through histamine release. A study assessed the effects of iodinated contrast media on the activities of histamine-degrading enzymes such as diamine oxidase (DAO) and histamine N-methyltransferase (HMT). The findings suggested that Iotrolan did not significantly inhibit these enzymes at physiologically relevant concentrations, indicating a lower potential for exacerbating histamine-mediated reactions compared to other agents .

Table 2: Enzymatic Activity Results

Contrast MediaDAO Activity [%]HMT Activity [%]
Control100100
Iotrolan (0.1 mM)9897
Iopamidol (0.1 mM)9596

Hysterosalpingography

In a study involving hysterosalpingography, patients administered with Iotrolan showed no adverse inflammatory responses compared to those receiving Lipiodol . This underscores the potential advantages of using water-soluble contrast agents in procedures where inflammatory reactions can complicate outcomes.

Lumbar Puncture

Another prospective comparison evaluated the incidence of side effects associated with lumbar puncture when using Iotrolan versus iohexol. The results indicated no significant differences in overall diagnostic specificity or adverse effects between the two groups, suggesting that Iotrolan is a viable alternative for lumbar puncture procedures .

Propriétés

IUPAC Name

2,4,6-triiodo-5-[methyl-[3-oxo-3-[2,4,6-triiodo-N-methyl-3,5-bis(1,3,4-trihydroxybutan-2-ylcarbamoyl)anilino]propanoyl]amino]-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48I6N6O18/c1-48(32-28(40)22(34(64)44-12(4-50)16(58)8-54)26(38)23(29(32)41)35(65)45-13(5-51)17(59)9-55)20(62)3-21(63)49(2)33-30(42)24(36(66)46-14(6-52)18(60)10-56)27(39)25(31(33)43)37(67)47-15(7-53)19(61)11-57/h12-19,50-61H,3-11H2,1-2H3,(H,44,64)(H,45,65)(H,46,66)(H,47,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHXFSYUBXNTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48I6N6O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023165
Record name Iotrolan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1626.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79770-24-4
Record name Iotrolan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79770-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iotrolan [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079770244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iotrolan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09487
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iotrolan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTROLAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FL47B687
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iotrolan
Reactant of Route 2
Iotrolan
Reactant of Route 3
Iotrolan
Reactant of Route 4
Iotrolan
Reactant of Route 5
Iotrolan
Reactant of Route 6
Iotrolan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.